Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate
Description
Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate is a synthetic aromatic ester derivative characterized by a benzene-1,2-dicarboxylate backbone esterified with two 2-(4-nitrophenyl)-2-oxoethyl groups. The presence of the electron-withdrawing nitro (-NO₂) groups on the phenyl rings significantly influences its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C24H16N2O10 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H16N2O10/c27-21(15-5-9-17(10-6-15)25(31)32)13-35-23(29)19-3-1-2-4-20(19)24(30)36-14-22(28)16-7-11-18(12-8-16)26(33)34/h1-12H,13-14H2 |
InChI Key |
STEMVIVHJOWXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE typically involves the esterification of benzene-1,2-dicarboxylic acid with 2-(4-nitrophenyl)-2-oxoethyl groups. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pH, which are critical for the successful synthesis of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with new functional groups replacing the nitro groups.
Scientific Research Applications
1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,2-BIS[2-(4-NITROPHENYL)-2-OXOETHYL] BENZENE-1,2-DICARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl groups can participate in electron transfer reactions, while the carboxylate groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate and analogous benzene-1,2-dicarboxylate esters:
Key Observations:
Substituent Effects on Bioactivity :
- Nitro groups in the target compound may enhance electron-deficient character , favoring interactions with biological targets (e.g., enzymes or receptors) compared to alkyl-chain analogs like DEHP or DBP. For example, dioctyl benzene-1,2-dicarboxylate binds to anti-inflammatory proteins via hydrogen bonding, a mechanism that nitro-substituted derivatives could amplify .
- DEHP and DBP exhibit endocrine-disrupting activity due to their lipophilic alkyl chains, which facilitate bioaccumulation. The polar nitro groups in the target compound may reduce such risks .
Chromatographic and Synthetic Relevance :
- Alkyl-substituted derivatives (e.g., DEHP, dibutyl) dominate in GC-MS analyses due to their volatility and stability, with peak areas correlating to chain length (e.g., dibutyl: 31.03%, DEHP: 26.61%) . The nitro-substituted compound may require specialized detection methods due to higher polarity.
- The synthesis of nitrophenyl-containing analogs (e.g., 2-(4-nitrophenyl)-1H-benzimidazole) involves Schiff base intermediates, suggesting a plausible route for the target compound via condensation reactions .
Environmental and Pharmacological Impact: DEHP and related phthalates are prioritized as micropollutants due to endocrine disruption, whereas nitro-substituted derivatives are less studied in this context .
Biological Activity
Bis[2-(4-nitrophenyl)-2-oxoethyl] benzene-1,2-dicarboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound’s biological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features two 4-nitrophenyl groups attached to a dicarboxylate backbone, which may contribute to its biological activity through various mechanisms.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The nitrophenyl groups are known to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Cell Signaling Modulation : It may interact with cellular signaling pathways, influencing cell survival and apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 ± 3 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 ± 2 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 20 ± 4 | Modulation of oxidative stress pathways |
These results indicate that the compound exhibits significant cytotoxic effects across different cancer types, suggesting its potential as a therapeutic agent.
Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The results showed:
- Reduction in Neuronal Death : The compound significantly reduced neuronal apoptosis induced by oxidative stress.
- Improvement in Cognitive Function : In vivo studies demonstrated enhanced memory retention in treated animals compared to controls.
Case Study 1: Pancreatic β-cell Protection
In a study focusing on diabetes treatment, derivatives similar to Bis[2-(4-nitrophenyl)-2-oxoethyl] were tested for their ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress. The findings indicated that compounds with similar structures could enhance β-cell viability under stress conditions, highlighting a possible application in diabetes management .
Case Study 2: Antimicrobial Properties
Research exploring the antimicrobial activity of this compound revealed promising results against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
